10,10'-Oxybisphenoxarsine

Description

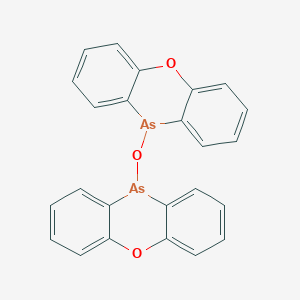

Structure

2D Structure

Properties

IUPAC Name |

10-phenoxarsinin-10-yloxyphenoxarsinine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16As2O3/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRZAKVGPJFABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As]4C5=CC=CC=C5OC6=CC=CC=C64 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16As2O3 | |

| Record name | PHENOXARSINE, 10,10'-OXYDI- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032443 | |

| Record name | 10,10'-Oxybisphenoxarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxarsine, 10,10'-oxydi- appears as a clear light yellow liquid with a mild odor. Insoluble in water and slightly denser than water. Contact may severely irritate skin, eyes, and mucous membranes., Colorless solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | PHENOXARSINE, 10,10'-OXYDI- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxarsine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

58-36-6 | |

| Record name | PHENOXARSINE, 10,10'-OXYDI- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 10,10′-Oxybisphenoxarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxarsine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,10'-Oxybisphenoxarsine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenoxarsin-10-yl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10,10'-OXYDIPHENOXARSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R0GEE9L5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

363 to 365 °F (EPA, 1998) | |

| Record name | PHENOXARSINE, 10,10'-OXYDI- | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5118 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 10,10'-Oxybisphenoxarsine (OBPA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

10,10'-Oxybisphenoxarsine (OBPA), a synthetic organoarsenic compound, is a highly effective biocide known for its broad-spectrum fungistatic and bactericidal properties. Historically marketed under trade names such as Vinyzene and Durotex, it has been extensively used as an antimicrobial preservative in a variety of polymeric and industrial materials, including flexible PVC, coatings, adhesives, and textiles, to prevent microbial degradation.[1][2][3][4] Its mechanism of action is multifactorial, involving the disruption of microbial cell membranes and inhibition of critical metabolic enzymes, largely attributed to the toxic effects of its trivalent arsenic centers.[1][5] Despite its efficacy, the use of OBPA has seen a significant decline due to regulatory pressures and safety concerns related to arsenic toxicity.[1][3][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, toxicological profile, and antimicrobial functions of OBPA, along with detailed experimental methodologies relevant to its synthesis and evaluation.

Chemical Structure and Identification

This compound is a heterocyclic organometallic compound. Its core structure consists of two phenoxarsine units linked by an oxygen atom bridge between the two arsenic atoms.[1] The trivalent arsenic atoms, featuring a lone pair of electrons, are key to its biological activity.[1] The aromatic rings contribute to its lipophilicity, facilitating diffusion across microbial membranes.[1]

| Identifier | Value |

| IUPAC Name | 10-phenoxarsinin-10-yloxyphenoxarsinine[1][2][7] |

| CAS Number | 58-36-6[1][2][3][6][7][8][9][10] |

| Molecular Formula | C₂₄H₁₆As₂O₃[1][7][9] |

| Canonical SMILES | C1=CC=C2C(=C1)OC3=CC=CC=C3[As]2O[As]4C5=CC=CC=C5OC6=CC=CC=C64[1][7][9] |

| InChI Key | VCRZAKVGPJFABU-UHFFFAOYSA-N[1][7][8][9] |

| Common Synonyms | OBPA, Phenoxarsine oxide, Vinyzene, Durotex, Vinadine, DID 47[2][3][7][8][9][11][12] |

Physicochemical and Toxicological Properties

OBPA is a thermally stable crystalline solid, though technical-grade products may appear as a light yellow liquid.[1][7] It is characterized by its high lipophilicity and very low solubility in water.[1] Its organometallic nature makes it incompatible with strong acids, bases, and oxidizing agents.[1][4][8]

Table 3.1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 502.23 g/mol | [1][3][8][9] |

| Physical Appearance | Colorless or white monoclinic crystals; technical grade may be a clear light yellow liquid with a mild odor. | [1][7][8] |

| Melting Point | 180 - 185 °C | [1][3][8][10] |

| Boiling Point | ~232.5 °C | [1][8][10] |

| Water Solubility | 5 mg/L (at 20°C) | [1][3] |

| Partition Coefficient (log P) | 6.36 | [1] |

| Vapor Pressure | 5.1 x 10⁻¹² mm Hg (at 25°C) | [1] |

| Density | 1.40 - 1.42 g/cm³ | [3][8][13] |

| Decomposition Temp. | >380 °C | [1][3][11] |

Table 3.2: Toxicological Data

| Parameter | Value | Species | Source(s) |

| Acute Oral Toxicity (LD₅₀) | 35 - 50 mg/kg | Rat | [3][8][11] |

| Hazard Classification | Highly toxic via oral, dermal, and inhalation routes. Severe skin, eye, and mucous membrane irritant. Recognized carcinogen (arsenic compounds). | N/A | [1][4][5][7][11] |

| Primary Effects | Causes severe skin burns. High-dose exposure can lead to liver effects and arsenic accumulation in the liver and kidneys. | Animal Studies | [7][11][14] |

| Genotoxicity | No mutagenic activity observed. | N/A | [14] |

| Developmental Toxicity | Does not appear to cause developmental or reproductive toxicity. | N/A | [14] |

Antimicrobial Activity and Mechanism of Action

The mechanism of action is not targeted to a specific signaling pathway but is rather a multi-pronged attack on microbial cells, characteristic of heavy metal-based biocides.[5]

-

Cell Membrane Disruption: The compound's lipophilic nature allows it to diffuse into and interact with microbial cell membranes, disrupting their structure. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately cell lysis.[1][5]

-

Enzyme Inhibition: As an organoarsenic compound, OBPA is a potent enzyme inhibitor. The trivalent arsenic atoms readily react with sulfhydryl (-SH) groups found in the cysteine residues of many critical enzymes. This binding disrupts protein structure and function, inhibiting vital metabolic pathways such as cellular respiration and preventing microbial growth and reproduction.[1][5]

Experimental Protocols

Synthesis Workflow (General Protocol)

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

To quantify the antimicrobial activity of OBPA, a standard broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of OBPA Stock Solution: Prepare a concentrated stock solution of OBPA in a suitable solvent (e.g., DMSO) and sterilize by filtration.

-

Preparation of Microtiter Plate: Dispense sterile microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.

-

Serial Dilution: Create a two-fold serial dilution of the OBPA stock solution across the wells of the plate to generate a range of decreasing concentrations.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Inoculate each well with the microbial suspension.

-

Controls: Include a positive control (microbes in medium without OBPA) to ensure growth and a negative control (medium only) to check for sterility.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of OBPA at which no visible growth (turbidity) is observed in the well.

Enzyme Inhibition Assay (General Protocol)

To investigate OBPA's effect on enzymatic activity, a general enzyme inhibition assay can be performed. The specific enzyme and substrate would depend on the target of interest (e.g., a thiol-containing enzyme like papain or a metabolic enzyme).

Methodology:

-

Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare solutions of the target enzyme, its specific substrate, and a range of concentrations of OBPA.

-

Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and the OBPA solution at various concentrations to the test wells. Control wells should contain the enzyme and buffer without the inhibitor.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor (OBPA) to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Signal Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer. The signal (e.g., absorbance) is directly proportional to the enzyme's activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each OBPA concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Applications, Safety, and Regulatory Status

OBPA's primary application has been as a highly effective, heat-stable preservative incorporated directly into materials during manufacturing.[4] It protects plastics, textiles, and coatings from microbial attack, which can cause staining, degradation, and loss of integrity.[4]

However, its utility is overshadowed by significant safety concerns. As an organoarsenic compound, OBPA is highly toxic if ingested, inhaled, or absorbed through the skin and is considered a potential carcinogen.[4][11] Due to these risks and environmental concerns, its use has been heavily restricted or discontinued (B1498344) in many regions, including the European Union.[3][6]

Conclusion

This compound is a potent, broad-spectrum antimicrobial agent with a well-defined chemical structure and a range of documented properties. Its historical success as a material preservative highlights its efficacy, while its toxicological profile underscores the critical importance of safety and regulatory considerations in the development and application of biocidal compounds. The methodologies described provide a framework for the synthesis and evaluation of this and similar organometallic compounds. For professionals in drug development and material science, OBPA serves as an important case study on the balance between antimicrobial performance and toxicological risk.

References

- 1. researchgate.net [researchgate.net]

- 2. Fungistatic Performance of this compound in Exterior Latex and Asphalt Coatings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial Plastic & Polymers - Ultra Fresh [ultra-fresh.com]

- 4. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]

- 6. specialchem.com [specialchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fungistatic Performance of 10,10′-Oxybisphenoxarsine in Exterior Latex and Asphalt Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phenoxarsine oxide - Hazardous Agents | Haz-Map [haz-map.com]

- 12. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. epa.gov [epa.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 10,10'-Oxybisphenoxarsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 10,10'-Oxybisphenoxarsine (OBPA), a potent organoarsenic antimicrobial agent. Detailed experimental protocols for its preparation via the oxidative coupling of 10-chloro-10H-phenoxarsine and subsequent purification by recrystallization are presented. This document outlines a multi-faceted characterization approach, including spectroscopic (NMR, Mass Spectrometry, IR) and crystallographic (X-ray Diffraction) techniques, complete with expected data and experimental parameters. Furthermore, the guide delves into the compound's mechanism of action, focusing on its role in microbial enzyme inhibition and cell membrane disruption. All quantitative data is summarized in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound (OBPA) is a heterocyclic organoarsenic compound with the chemical formula C₂₄H₁₆As₂O₃.[1] It is recognized for its broad-spectrum antimicrobial activity against fungi and bacteria, which has led to its use as a preservative in various materials such as plastics, textiles, and coatings.[2] The biological activity of OBPA is attributed to its ability to disrupt microbial cellular processes, primarily through enzyme inhibition and cell membrane damage.[3] This guide offers a detailed technical resource for researchers and professionals engaged in the study and application of this compound.

Synthesis and Purification

The primary synthetic route to this compound involves the oxidative coupling of two molecules of 10-chloro-10H-phenoxarsine.[4] This reaction is typically carried out in an organic solvent and may be facilitated by a base or catalyst.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

10-chloro-10H-phenoxarsine

-

Anhydrous organic solvent (e.g., toluene, xylene)

-

Base (e.g., triethylamine, pyridine) or catalyst

-

Reaction vessel with reflux condenser and magnetic stirrer

-

Heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a clean, dry reaction vessel, dissolve 10-chloro-10H-phenoxarsine in the chosen anhydrous organic solvent under an inert atmosphere.

-

Add the base or catalyst to the solution.

-

Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Filter the crude product and wash with a small amount of cold solvent to remove residual impurities.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol)[3]

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Ice bath

Procedure:

-

Transfer the crude OBPA to an Erlenmeyer flask.

-

Add a minimal amount of the recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[6]

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[7]

-

To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.[8]

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

-

Wash the crystals with a small amount of cold recrystallization solvent.[9]

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization

A thorough characterization of the synthesized this compound is crucial to confirm its identity and purity. The following techniques are recommended.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆As₂O₃ | [1] |

| Molecular Weight | 502.23 g/mol | [10] |

| Appearance | Colorless or white crystalline solid | [11] |

| Melting Point | 180-184 °C | [11] |

| Boiling Point | 232.5 °C | [3] |

| Solubility | Insoluble in water | [1] |

| Crystal System | Monoclinic or Triclinic | [12] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.

Experimental Protocol:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Techniques: ¹H NMR, ¹³C NMR

Expected Data: The ¹H and ¹³C NMR spectra are expected to show a complex pattern of signals in the aromatic region, consistent with the sixteen protons and twenty-four carbon atoms in the phenoxarsine rings.

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Experimental Protocol:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Ionization Method: Electron Ionization (EI)

Expected Data: The mass spectrum of OBPA is expected to show a molecular ion peak ([M]⁺) at m/z 502.[1] Prominent fragment ions are observed at m/z 243 and 168.[1]

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: KBr pellet or as a thin film cast from a suitable solvent (e.g., chloroform).[1]

Expected Data: The IR spectrum of OBPA will exhibit characteristic absorption bands corresponding to the C-H stretching and bending vibrations of the aromatic rings, as well as the As-O-As and As-C bonds.

X-ray Diffraction (XRD)

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.

Experimental Protocol:

-

Technique: Single-crystal X-ray diffraction

-

Crystal Growth: Slow evaporation of a saturated solution of OBPA in a suitable solvent.

Expected Data: X-ray diffraction analysis has revealed that OBPA can exist in at least two polymorphic forms: a monoclinic space group P2₁/c and a triclinic space group P1.[12] The As-O-As bond angle is approximately 122.3°.[12]

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to two mechanisms: enzyme inhibition and disruption of the cell membrane.[3]

Enzyme Inhibition

Organoarsenic compounds, particularly in their trivalent state, are known to have a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[10] This interaction can lead to the inhibition of essential microbial enzymes.

Cell Membrane Disruption

OBPA can interact with the microbial cell membrane, leading to increased permeability and ultimately, cell lysis.[3] This disruption can compromise the integrity of the cell, leading to the leakage of essential intracellular components and cell death.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and comprehensive characterization of this compound. The outlined experimental protocols and expected data will be a valuable resource for researchers working with this potent antimicrobial agent. The elucidation of its mechanisms of action through enzyme inhibition and membrane disruption provides a basis for further investigation into its biological activities and potential applications. It is imperative to handle this compound with extreme caution due to its high toxicity.

References

- 1. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]

- 4. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]

- 5. Single-Crystal X-ray Diffraction - Krossing Group [krossing-group.de]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. echemi.com [echemi.com]

- 11. 10,10-Oxybisphenoxarsine | 58-36-6 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Antimicrobial Mechanism of Action of 10,10'-Oxybisphenoxarsine (OBPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,10'-Oxybisphenoxarsine (OBPA) is a potent, broad-spectrum antimicrobial agent that has historically been utilized as a biocide in a variety of industrial and consumer products. Its efficacy against a wide range of bacteria and fungi stems from a multi-faceted mechanism of action that involves the disruption of cellular integrity and the inhibition of key metabolic processes. This technical guide provides a comprehensive overview of the core antimicrobial mechanisms of OBPA, summarizing available data, outlining experimental protocols for its evaluation, and visualizing the key pathways involved. Due to its arsenic content and associated toxicological concerns, the use of OBPA is now restricted in many regions; however, understanding its mechanism of action remains crucial for the development of novel antimicrobial agents and for assessing the environmental impact of organoarsenical compounds.

Core Antimicrobial Mechanisms of Action

The antimicrobial activity of this compound is primarily attributed to three interconnected mechanisms: disruption of the cell membrane, inhibition of essential enzymes, and interference with cellular respiration.

Cell Membrane Disruption

OBPA is believed to interact with the microbial cell membrane, leading to a loss of its structural integrity and barrier function. This disruption is thought to occur through the interaction of the lipophilic phenoxarsine moiety with the lipid bilayer of the cell membrane. This interaction increases membrane permeability, leading to the leakage of essential intracellular components, such as ions, metabolites, and macromolecules, ultimately resulting in cell lysis and death.

Enzyme Inhibition

A primary mode of OBPA's antimicrobial action is the inhibition of critical enzymes necessary for microbial metabolism and survival. The arsenic atom in the OBPA molecule has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins. This interaction leads to the formation of stable covalent bonds, resulting in the inactivation of numerous thiol-containing enzymes. These enzymes are involved in a wide array of vital cellular processes, including:

-

Glycolysis: Key enzymes in the glycolytic pathway that contain reactive cysteine residues are potential targets. Inhibition of these enzymes would disrupt the primary energy-generating pathway in many microorganisms.

-

Cellular Respiration: Enzymes within the electron transport chain, particularly dehydrogenases that rely on thiol groups for their catalytic activity, are susceptible to inhibition by OBPA.

-

Protein Synthesis and Function: Various enzymes and structural proteins containing cysteine are essential for maintaining cellular function.

The irreversible binding of OBPA to these enzymes leads to a widespread disruption of cellular metabolism and function, contributing significantly to its potent antimicrobial effect.

Interference with Cellular Respiration

Due to its arsenic content, OBPA can interfere with cellular respiration. Arsenic compounds are known to uncouple oxidative phosphorylation by competing with inorganic phosphate (B84403) in the synthesis of ATP. Although the specific action of OBPA on the components of the electron transport chain is not well-documented in publicly available literature, it is plausible that its interaction with respiratory enzymes contributes to the overall disruption of cellular energy production. This would lead to a depletion of ATP, the cell's primary energy currency, further compromising its ability to carry out essential functions.

Quantitative Antimicrobial Activity

Table 1: Summary of Reported Antimicrobial Activity for this compound (OBPA)

| Microorganism Type | General Activity | Specific Data |

| Gram-positive Bacteria | Active | No specific MIC values found in recent literature. |

| Gram-negative Bacteria | Active | No specific MIC values found in recent literature. |

| Fungi (Molds and Yeasts) | Active | No specific MIC values found in recent literature. |

Note: The lack of recent, specific MIC data highlights the historical nature of much of the research on OBPA.

Experimental Protocols

The following sections describe general methodologies that can be adapted to investigate the antimicrobial mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of OBPA against various microorganisms can be determined using the broth microdilution method.

Protocol:

-

Preparation of OBPA Stock Solution: Prepare a stock solution of OBPA in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the OBPA stock solution in an appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted OBPA. Include a positive control (microorganism with no OBPA) and a negative control (medium only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of OBPA at which no visible growth of the microorganism is observed.

Assessment of Cell Membrane Integrity

The effect of OBPA on microbial cell membrane integrity can be assessed using viability staining with fluorescent dyes.

Protocol:

-

Treatment of Microbial Cells: Treat a suspension of microbial cells with various concentrations of OBPA for a defined period. Include untreated cells as a negative control and cells treated with a known membrane-disrupting agent (e.g., ethanol) as a positive control.

-

Staining: Add a mixture of SYTO 9 (stains all cells green) and propidium (B1200493) iodide (stains cells with compromised membranes red) to the cell suspensions.

-

Microscopy: Observe the stained cells using a fluorescence microscope.

-

Analysis: An increase in the number of red-staining cells in the OBPA-treated samples compared to the untreated control indicates a loss of membrane integrity.

Enzyme Inhibition Assays

The inhibitory effect of OBPA on specific thiol-containing enzymes can be evaluated using biochemical assays.

Protocol (General):

-

Enzyme and Substrate Preparation: Obtain the purified target enzyme and its specific substrate.

-

Inhibition Assay: In a suitable buffer, pre-incubate the enzyme with varying concentrations of OBPA.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Measurement of Activity: Measure the rate of product formation or substrate consumption over time using a spectrophotometer or other appropriate detection method.

-

Analysis: Compare the enzyme activity in the presence of OBPA to the activity in its absence to determine the extent of inhibition. IC50 values (the concentration of OBPA required to inhibit 50% of the enzyme activity) can be calculated.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed antimicrobial mechanisms of this compound.

Caption: Proposed multi-target mechanism of action of OBPA against microbial cells.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of OBPA.

Caption: Inhibition of a thiol-containing enzyme by OBPA through covalent modification.

Conclusion

This compound exerts its potent antimicrobial activity through a combination of mechanisms that disrupt the fundamental cellular processes of microorganisms. Its ability to damage the cell membrane, inhibit a wide range of essential enzymes through interaction with thiol groups, and potentially interfere with cellular respiration makes it a highly effective biocide. While its use is now limited due to toxicological concerns associated with its arsenic content, the study of its mode of action provides valuable insights for the design of new antimicrobial agents that may target similar pathways with greater selectivity and reduced toxicity. Further research to identify the specific enzymatic targets of OBPA and to fully elucidate the molecular details of its interaction with the cell membrane could inform the development of next-generation antimicrobials.

References

An In-Depth Toxicological Profile of 10,10'-Oxybisphenoxarsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound primarily utilized as a potent biocide in a variety of industrial and consumer products to prevent microbial degradation.[1][2] Its efficacy as an antimicrobial agent is contrasted by its significant toxicological profile, a consequence of its arsenic content. This technical guide provides a comprehensive overview of the toxicology of OBPA, presenting quantitative data, outlining experimental methodologies, and visualizing its mechanisms of action and potential toxicity pathways. The information is intended to support researchers, scientists, and drug development professionals in understanding the risk profile of this compound.

Chemical and Physical Properties

This compound is a white, odorless powder with low water solubility.[1] It is stable under normal conditions but can decompose upon heating, emitting toxic arsenic fumes.[3]

Toxicological Data

The toxicological data for this compound has been established through various studies, primarily for regulatory purposes. The following tables summarize the key quantitative findings from acute and subchronic toxicity assessments.

Table 1: Acute Toxicity of this compound

| Endpoint | Species | Route | Value | Toxicity Category | Reference |

| LD50 | Rat (male) | Oral | 36.9 mg/kg | I | [4] |

| LD50 | Rat (female) | Oral | 31.6 mg/kg | I | [4] |

| LD50 | Rat | Dermal | 121 mg/kg | I | [4] |

| LD50 | Rabbit | Dermal | 414 mg/kg | I | [4] |

| LC50 | Guinea Pig | Inhalation | 1.279 mg/L | IV | [4] |

| Primary Eye Irritation | Rabbit | Ocular | Corrosive | I | [5] |

| Primary Dermal Irritation | Multiple | Dermal | Severe Irritant | I | [1][6] |

Toxicity Categories are based on the EPA's classification system, where Category I represents the highest toxicity.

Table 2: Subchronic Toxicity of this compound

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 28-Day | Rat | Dermal | 30 mg/kg/day | 60 mg/kg/day | Increased neutrophil and monocyte counts, bile duct hyperplasia, increased liver weights. | [7] |

| 92-Day | Rat | Dietary | 10 ppm | - | Retarded growth, increased liver and testes weight, proliferation of the bile duct. | [8] |

Experimental Protocols

Detailed experimental protocols for proprietary studies on this compound are not publicly available. However, these studies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below is a generalized workflow for an acute oral toxicity study based on OECD Test Guideline 423 (Acute Toxic Class Method).

Mechanism of Action and Toxicological Pathways

Antimicrobial Mechanism

The primary use of this compound is as a biocide.[2] Its antimicrobial properties are attributed to a multi-faceted attack on microbial cells.

Mammalian Toxicity Pathway: Role of Arsenic and Oxidative Stress

The toxicity of this compound in mammals is intrinsically linked to its arsenic content. While specific signaling pathways for OBPA are not well-documented, the general mechanism of arsenic toxicity involves cellular uptake and the induction of oxidative stress. Arsenic compounds, including organic forms, can be transported into cells via aquaglyceroporins.[9][10] Inside the cell, arsenic can interfere with cellular respiration and generate reactive oxygen species (ROS), leading to cellular damage.[11]

Genotoxicity

The genotoxic potential of this compound has been investigated in several studies, with some conflicting results. Some assays have suggested a lack of mutagenic effects.[5] However, given that arsenic compounds are known to induce DNA damage, often mediated by reactive oxygen species, the genotoxicity of OBPA cannot be entirely ruled out and warrants further investigation.[6]

Conclusion

This compound is a highly effective antimicrobial agent with a significant toxicological profile characterized by high acute oral and dermal toxicity, as well as being a severe irritant. Its toxicity is primarily driven by its arsenic content, which can lead to cellular damage through mechanisms such as oxidative stress. While the specific signaling pathways in mammalian cells are not fully elucidated, the available data underscores the need for stringent safety precautions and handling procedures when working with this compound. Further research into its specific molecular interactions and long-term effects would be beneficial for a more complete risk assessment.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. epa.gov [epa.gov]

- 3. echemi.com [echemi.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Acute dermal toxicity studies | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]

- 9. oatext.com [oatext.com]

- 10. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iivs.org [iivs.org]

Historical applications of 10,10'-Oxybisphenoxarsine in industry

An In-depth Technical Guide to the Historical Industrial Applications of 10,10'-Oxybisphenoxarsine (OBPA)

Introduction

This compound (OBPA) is a synthetic organoarsenic compound historically recognized for its potent, broad-spectrum biocidal properties.[1] As a highly effective bactericide and fungicide, it was commercially introduced in the United States in 1965 to protect plastics and textiles from microbial degradation.[2] For decades, OBPA was a key additive in a wide range of industrial and consumer products, valued for its long-lasting efficacy and stability during material processing.[2] However, due to increasing health and environmental concerns related to its arsenic content, its use has significantly declined in recent years, with regulatory bodies in various jurisdictions restricting its application.[2][3] This guide provides a detailed overview of the historical industrial applications of OBPA, its mechanism of action, relevant quantitative data, and the experimental protocols used to evaluate its efficacy and toxicity.

Commercialization and Historical Context

OBPA emerged in the mid-20th century from the demand for durable antimicrobial agents for synthetic materials.[2] It was widely marketed under various trade names, including Vinyzene BP 5-2, Durotex, and Vinadine .[2][3] Its primary manufacturer in the United States was the Cordova Chemical Company, with Ventron Corporation being a major formulator.[4] The initial applications focused on flexible polyvinyl chloride (PVC) products, where it effectively prevented the growth of bacteria, fungi, and algae.[2][4] Its use later expanded to other polymers, coatings, and adhesives.[2] By the early 21st century, regulatory pressures, particularly in the European Union, led to a sharp decline in its market presence, and it is now considered obsolete in many new formulations.[2][3]

Major Industrial Applications

OBPA's primary function was as a material preservative. It was incorporated into various materials to inhibit microbial growth that could cause staining, degradation, and unpleasant odors.[4]

1. Plastics and Polymers: The most significant application of OBPA was as an antimicrobial additive in plastics, particularly plasticized PVC.[1] It was incorporated into a multitude of products, including:

-

Household and Commercial Goods: Shower curtains, floor and wall coverings, mattress covers, and upholstery for marine and automotive applications.[3][5][6]

-

Industrial Materials: Vinyl moldings, tarpaulins, awnings, gaskets, weather stripping, ditch liners, and swimming pool liners.[5][6][7] OBPA was effective in these applications because it is insoluble in water and physically immobile within the plastic matrix, preventing it from easily leaching out.[4][8]

2. Textiles, Fibers, and Cordage: OBPA was used to protect various textile products from microbial attack, with the explicit restriction that it not be used for clothing.[5] Applications included carpets and other specialty textiles where moisture and microbial growth were a concern.[5][6]

3. Adhesives, Coatings, and Sealants: The compound was employed as a preservative in industrial adhesives, coatings, inks, and latex emulsions.[4][5] It was also used in silicone caulking compounds to prevent the growth of mold and mildew.[4]

Mechanism of Action

The biocidal activity of this compound is attributed to its ability to disrupt essential cellular processes in microorganisms. The primary mechanisms include:

-

Cell Membrane Disruption: OBPA interacts with microbial cell membranes, increasing their permeability. This disruption of the cell's primary barrier leads to the leakage of cellular contents and ultimately results in cell lysis.[2]

-

Enzyme Inhibition: The arsenic component of OBPA can inhibit critical enzymes involved in microbial metabolism and respiration.[2] It is a potent inhibitor of both monothiol and dithiol enzymes, disrupting vital metabolic pathways and preventing microbial growth and reproduction.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for OBPA, compiled from various technical and regulatory sources.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₂₄H₁₆As₂O₃ | [2] |

| Molecular Weight | 502.23 g/mol | [2] |

| Appearance | Colorless or white crystalline solid | [2][6] |

| Melting Point | 180 - 184 °C (363 - 365 °F) | [2][6] |

| Boiling Point | ~232.5 °C | [2] |

| Density | 1.40 - 1.42 g/cm³ | [2] |

| Water Solubility | Insoluble | [2][8] |

| Vapor Pressure | < 2.0 x 10⁻⁷ mmHg at 25 °C |[8] |

Table 2: Toxicological Data

| Toxicity Endpoint | Value | Species | Toxicity Category | Source(s) |

|---|---|---|---|---|

| Acute Oral LD₅₀ | 36.9 - 40 mg/kg | Rat | I (Highly Toxic) | [9][10] |

| Acute Dermal LD₅₀ | 121 - 414 mg/kg | Rat | I (Highly Toxic) | [9] |

| Acute Inhalation LC₅₀ | 1279 mg/kg | N/A | IV | [9] |

| Primary Eye Irritation | Corrosive (persisting opacity) | Rabbit | I (Highly Irritating) | [1][9] |

| Primary Skin Irritation | Severe Irritant | Guinea Pig | II | [1][9] |

| Aquatic Toxicity (Freshwater Invertebrates) | 4.8 µg/L | N/A | Very Highly Toxic | [11] |

| Aquatic Toxicity (Freshwater Fish) | Very Highly Toxic | Bluegill, Rainbow Trout | Very Highly Toxic |[7][8] |

Table 3: Industrial Formulation and Environmental Data

| Parameter | Value | Context | Source(s) |

|---|---|---|---|

| Product Formulation | 0.6% to 5% concentration | In ready-to-use liquids, soluble concentrates, pellets | [4][5][7] |

| Technical Grade Purity | 99% | Technical product for formulation | [5] |

| Leaching from Pool Liners | ~10% | Study using acetic acid, sodium carbonate, water | [4][11] |

| Calculated Concentration in Pools | 56 µg/L | Based on 10% leaching rate from liners |[11] |

Experimental Protocols and Methodologies

1. Toxicological Assessment: Toxicology studies were crucial for regulatory evaluation and were conducted following standardized guidelines.

-

Acute Toxicity Studies: Acute oral, dermal, and inhalation toxicity tests were performed, primarily in rats.[9] These studies aimed to determine the lethal dose (LD₅₀) or lethal concentration (LC₅₀) and place the chemical into a toxicity category.[9] For example, in the acute oral study, technical grade OBPA was administered to rats to establish an LD₅₀ of 36.9 mg/kg.[9]

-

Irritation and Sensitization: Eye and skin irritation studies were conducted on rabbits and guinea pigs, respectively.[1][9] These tests involved applying the substance and observing for effects like corneal opacity, conjunctivitis, and dermal erythema over a set period.[9]

-

Developmental Toxicity: Studies were performed on pregnant rats to assess the potential for developmental effects.[9] This involved administering OBPA during gestation and examining the fetuses for abnormalities.[9]

-

Metabolism and Excretion: Radiolabeled ¹⁴C-OBPA was administered orally to rats, rabbits, and guinea pigs to study its distribution, metabolism, and excretion.[1] Urine and feces were collected over several days to quantify the excretion of the radiolabel.[1]

2. Analytical Methods for Detection: Modern analytical methods are used to detect trace amounts of OBPA and its degradation products in various matrices.

-

Sample Preparation: The first step typically involves extracting the analyte from the sample matrix (e.g., plastic, water, soil). This can involve solvent extraction followed by a clean-up step using techniques like Solid Phase Extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly Ultra-High Performance Liquid Chromatography (UHPLC), is used to separate OBPA from other compounds in the extract.[12] A C18 column is commonly used for this separation.[12]

-

Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer (MS) for detection and quantification. Techniques like hybrid quadrupole time-of-flight mass spectrometry (QTOF-MS) provide high sensitivity and accurate mass measurements, allowing for confident identification of the target compound.[12]

Synthesis Protocol

The commercial production of this compound typically involves the oxidative coupling of a precursor molecule.

-

Starting Materials: The synthesis generally starts with phenol (B47542) and arsenic trioxide.[2] These are reacted to form an intermediate, 10-chloro-10H-phenoxarsine.[3]

-

Reaction: Two molecules of 10-chloro-10H-phenoxarsine undergo an oxidative coupling reaction. This is often carried out in an organic solvent under reflux, and a base or catalyst may be used to facilitate the reaction.[3]

-

Purification: The final product, this compound, is purified, typically through recrystallization from a solvent like ethanol (B145695) or isopropanol, to yield a white crystalline product.[2]

Conclusion

This compound was a highly effective and widely used industrial biocide for several decades, playing a crucial role in the preservation of plastics, textiles, and coatings. Its broad-spectrum antimicrobial activity and stability made it a valuable additive for extending the life and maintaining the quality of numerous materials. However, its classification as a highly toxic organoarsenic compound led to significant regulatory scrutiny. The potential risks to human health and the environment ultimately resulted in a steep decline in its use, paving the way for alternative, less hazardous antimicrobial agents. The history of OBPA serves as an important case study in the lifecycle of industrial chemicals, highlighting the evolving balance between industrial efficacy and health and environmental safety.

References

- 1. TOXICOLOGICAL STUDIES OF 10-10' OXYBISPHENOXARSINE (OBPA) - ProQuest [proquest.com]

- 2. Buy this compound (EVT-308811) | 58-36-6 [evitachem.com]

- 3. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. This compound | C24H16As2O3 | CID 6017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. echemi.com [echemi.com]

- 11. bacwa.org [bacwa.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Crystal Structure of 10,10'-Oxybisphenoxarsine Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the known polymorphs of 10,10'-Oxybisphenoxarsine (OBPA), a molecule of interest in various chemical and pharmaceutical research fields. Understanding the polymorphic landscape of a compound is critical for controlling its physicochemical properties, which in turn affects its performance, stability, and bioavailability. This document summarizes the crystallographic data, details the experimental protocols for synthesis and characterization, and visualizes the relationship between the identified solid forms.

Introduction to the Polymorphism of this compound

This compound (C₂₄H₁₆As₂O₃) is an organoarsenic compound with a complex three-dimensional structure. The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a crucial consideration in materials science and drug development. Each polymorph, while chemically identical, possesses a unique crystal lattice arrangement, leading to different physical properties such as melting point, solubility, and stability.

Research has identified at least two distinct polymorphic forms of this compound: a monoclinic form and a triclinic form.[1] The controlled crystallization of a specific polymorph is essential for ensuring consistent product quality and performance.

Crystallographic Data of this compound Polymorphs

The crystallographic data for the two known polymorphs of this compound are summarized in the tables below. These data were obtained from single-crystal X-ray diffraction studies.

Table 1: Crystallographic Data for the Monoclinic Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.976(3) |

| b (Å) | 10.582(2) |

| c (Å) | 12.581(2) |

| α (°) | 90 |

| β (°) | 111.70(1) |

| γ (°) | 90 |

| Volume (ų) | 1971.9(6) |

| Z | 4 |

Table 2: Crystallographic Data for the Triclinic Polymorph of this compound

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.368(1) |

| b (Å) | 14.089(2) |

| c (Å) | 9.269(2) |

| α (°) | 111.37(2) |

| β (°) | 113.11(2) |

| γ (°) | 74.76(1) |

| Volume (ų) | 1037.5(3) |

| Z | 2 |

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and characterization of this compound polymorphs.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of a phenol (B47542) derivative with an arsenic compound. While specific details for obtaining a particular polymorphic precursor can vary, a common route is the oxidative coupling of 10-chloro-10H-phenoxarsine.

Materials:

-

10-chloro-10H-phenoxarsine

-

Suitable organic solvent (e.g., toluene, xylene)

-

Base or catalyst (e.g., aqueous sodium hydroxide)

Procedure:

-

Dissolve 10-chloro-10H-phenoxarsine in an appropriate organic solvent in a reaction vessel equipped with a stirrer and a reflux condenser.

-

Slowly add an aqueous solution of a base, such as sodium hydroxide, to the stirred solution.

-

Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, typically several hours.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and wash it with water to remove any inorganic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield the crude this compound product.

-

The crude product can then be purified by recrystallization from a suitable solvent to obtain the desired polymorph. The choice of solvent and crystallization conditions are critical for selective polymorph formation.

Crystallization of Polymorphs

The specific conditions for crystallization are crucial in determining which polymorphic form is obtained.

3.2.1. Crystallization of the Monoclinic Form

Detailed experimental conditions for the crystallization of the monoclinic form are not extensively reported in the public literature. However, slow evaporation from a solution of this compound in a suitable solvent at room temperature is a common technique for obtaining single crystals for X-ray diffraction.

3.2.2. Crystallization of the Triclinic Form

The triclinic polymorph has been identified as a new form, and specific crystallization protocols are often proprietary or detailed within full research publications which may not be publicly accessible. General methods for inducing different polymorphic forms include varying the solvent, crystallization temperature, cooling rate, and the presence of impurities or additives.

Characterization Methods

3.3.1. Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

Experimental Setup:

-

Instrument: A four-circle diffractometer equipped with a suitable detector (e.g., CCD or CMOS).

-

X-ray Source: Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).

-

Temperature: Data collection is often performed at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

3.3.2. Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the thermal behavior of the polymorphs, including their melting points and thermal stability.

Differential Scanning Calorimetry (DSC):

-

Heating Rate: A typical heating rate is 5-20 °C/min.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen.

-

Sample Pan: Samples are sealed in aluminum pans.

Thermogravimetric Analysis (TGA):

-

Heating Rate: A typical heating rate is 10 °C/min.

-

Atmosphere: The experiment can be performed under an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.

Visualization of Polymorphic Relationship

The relationship between the two known polymorphs of this compound can be visualized as a transformation pathway, which can be influenced by thermodynamic and kinetic factors.

References

Environmental Fate and Degradation of 10,10'-Oxybisphenoxarsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,10'-Oxybisphenoxarsine (OBPA) is an organoarsenic compound historically used as a potent biocide in a variety of industrial and consumer products.[1][2] Its molecular structure, featuring two phenoxarsine units linked by an oxygen atom, provides significant stability and biocidal efficacy against a broad spectrum of microorganisms.[3] However, the presence of arsenic necessitates a thorough understanding of its environmental fate and degradation pathways to assess potential ecological risks. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, abiotic and biotic degradation, and bioaccumulation potential of OBPA. It includes a summary of available quantitative data, detailed descriptions of relevant experimental protocols, and visualizations of degradation pathways and experimental workflows.

Physicochemical Properties and Environmental Distribution

OBPA is a symmetrical, cyclic organoarsenic compound with low water solubility. This property, combined with its application within materials like plastics and textiles, generally limits its direct release into the environment. Leaching from treated products is considered minimal. The primary environmental exposure route is expected to be through the leachate of its degradation products.

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, are crucial in determining the persistence of OBPA in the environment.

Hydrolysis

OBPA is stable to hydrolysis.[1] This stability implies that in the absence of light, the breakdown of OBPA in aqueous environments will be slow, and other degradation mechanisms will be more significant.

Photodegradation

In contrast to its stability against hydrolysis, OBPA undergoes rapid photodegradation in water. The photolytic half-life has been reported to be as short as 3 hours. This process involves the cleavage of the molecule, leading to the formation of peroxy and alcohol forms of the phenoxarsine moiety.

Table 1: Abiotic Degradation Data for this compound

| Degradation Process | Medium | Half-life (t½) | Degradation Products | Reference |

| Hydrolysis | Water | Stable | Not applicable | |

| Photodegradation | Water | 3 hours | Peroxy and alcohol forms |

Biotic Degradation

The transformation of OBPA by microorganisms is a key factor in its environmental fate, particularly in soil and sediment.

Aerobic Metabolism

Under aerobic conditions, such as in surface soil, OBPA is metabolized to form phenoxyarsinic acid. This carboxylic acid degradation product is considered the primary residue of OBPA in the terrestrial environment. While specific half-lives for OBPA in aerobic soil have been determined, the exact values are not publicly available in the reviewed literature.

Table 2: Biotic Degradation Data for this compound

| Degradation Process | Medium | Degradation Product | Reference |

| Aerobic Metabolism | Soil | Phenoxyarsinic acid | [1] |

Bioaccumulation Potential

Currently, there is a lack of publicly available data on the bioaccumulation factor (BCF) of this compound in aquatic organisms. A bioaccumulation assessment is a critical component of a comprehensive environmental risk assessment.[4] The potential for a substance to accumulate in the tissues of organisms is a key factor in determining its potential for long-term ecological harm.[4]

Degradation Pathways

The degradation of OBPA proceeds through distinct abiotic and biotic pathways, leading to different transformation products.

Experimental Protocols

Detailed experimental protocols for determining the environmental fate of this compound are not widely published. However, standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are typically employed.

Abiotic Degradation Testing

Hydrolysis: The stability of a substance to hydrolysis can be determined using OECD Guideline 111. This involves dissolving the test substance in buffered sterile aqueous solutions at different pH values (e.g., 4, 7, and 9) and incubating them in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent compound.

Photodegradation: OECD Guideline 316 is used to assess the photodegradation of chemicals in water. The test substance is exposed to a light source that simulates natural sunlight. The quantum yield, which is the number of molecules transformed per photon absorbed, is determined to calculate the environmental photolysis rate.

Biotic Degradation Testing

Ready Biodegradability: The OECD 301B test (CO₂ Evolution Test) is a standard method to assess the ready biodegradability of a chemical.[5][6] The test substance is incubated with a microbial inoculum (e.g., from activated sludge) in a mineral medium.[6] The amount of carbon dioxide produced over a 28-day period is measured and compared to the theoretical maximum, indicating the extent of mineralization.[7]

Soil Degradation: To determine the rate of degradation in soil, a laboratory study following a protocol similar to OECD Guideline 307 would be conducted. The test substance is applied to soil samples, which are then incubated under controlled aerobic conditions (temperature, moisture). At specific time intervals, subsamples are extracted and analyzed for the parent compound and its degradation products.

Analytical Methodology

The analysis of OBPA and its degradation products in environmental matrices typically requires sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is a common approach for the quantification of organic contaminants in environmental samples. Sample preparation would involve solvent extraction followed by solid-phase extraction (SPE) for cleanup and concentration.

Conclusion

This compound is a compound that is stable to hydrolysis but is rapidly degraded by photolysis in water. In soil, it is expected to undergo aerobic metabolism to form phenoxyarsinic acid. Due to its limited leaching from treated materials, widespread environmental contamination is not anticipated. However, the high toxicity of organoarsenic compounds warrants careful consideration of its environmental fate. Further research to determine the aerobic soil degradation half-life and the bioaccumulation potential of OBPA would provide a more complete picture of its environmental risk profile. The standardized experimental protocols outlined in this guide provide a framework for generating such data.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. This compound (Ref: HSDB 6375) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. OECD 301B: CO2 Evolution Ready Biodegradability Test - Aropha [aropha.com]

An In-depth Technical Guide to the Chemical Stability and Reactivity of 10,10'-Oxybisphenoxarsine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 10,10'-Oxybisphenoxarsine (OBPA), an organoarsenic compound with historical use as a biocide. This document consolidates available data on its stability under various conditions, including thermal stress, hydrolysis, and exposure to acids, bases, and oxidizing agents. Detailed experimental protocols for assessing the stability of chemical compounds, based on internationally recognized guidelines, are provided to aid researchers in designing and conducting further studies. The guide also includes visualizations of chemical structures, potential degradation pathways, and experimental workflows to facilitate a deeper understanding of the compound's behavior.

Introduction

This compound (CAS No. 58-36-6) is a heterocyclic organoarsenic compound. Historically, it has been incorporated into various materials, such as plastics and textiles, to prevent microbial growth.[1] A thorough understanding of its chemical stability and reactivity is crucial for assessing its environmental fate, toxicological profile, and potential applications in research and development. This guide aims to provide a detailed technical resource for professionals working with or studying this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₁₆As₂O₃ |

| Molecular Weight | 502.23 g/mol |

| Appearance | Colorless to light yellow crystalline solid or liquid.[2][3] |

| Melting Point | 184-185 °C[4] |

| Boiling Point | Approximately 232.5 °C |

| Water Solubility | 5 mg/L at 20 °C |

| log P (Octanol-Water Partition Coefficient) | 6.36 |

Chemical Stability

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of other chemical agents.

Thermal Stability

This compound is a thermally stable crystalline solid. It has a high decomposition temperature of approximately 380°C.[3] When heated to decomposition, it emits highly toxic fumes of arsenic.[3][5]

Hydrolytic Stability

In aqueous environments, this compound can undergo hydrolysis. The As-O-As linkage, while conferring some hydrolytic stability, is susceptible to cleavage under certain conditions. A study conducted by AstraZeneca UK, Ltd. in 2002, titled "this compound: Hydrolysis as a Function of pH," investigated this property in detail, though the specific quantitative data is not publicly available.[6] The primary degradation product of OBPA hydrolysis is reported to be phenoxyarsinic acid.[7]

Based on general chemical principles for similar compounds, the rate of hydrolysis is expected to be pH-dependent, with faster degradation occurring under acidic and alkaline conditions compared to neutral pH.

Table 2: Summary of Hydrolytic Stability of this compound

| Condition | Stability | Degradation Products |

| Acidic (pH < 7) | Expected to be unstable, with rate increasing as pH decreases. | Phenoxyarsinic acid and other related species. |

| Neutral (pH = 7) | Expected to be relatively stable. | Minimal degradation to phenoxyarsinic acid. |

| Alkaline (pH > 7) | Expected to be unstable, with rate increasing as pH increases. | Phenoxyarsinic acid and its corresponding salts. |

Note: This table is based on qualitative descriptions and expected chemical behavior in the absence of publicly available quantitative data.

Reactivity

This compound is reactive with several classes of chemical reagents.

Reactivity with Acids and Bases

The compound is incompatible with strong acids and bases, which can lead to its decomposition.[5] Reactions with strong acids are likely to protonate the oxygen bridge, facilitating the cleavage of the As-O-As bond. Strong bases can also promote the hydrolysis and degradation of the molecule.

Reactivity with Oxidizing and Reducing Agents

As an organometallic compound containing arsenic in the +3 oxidation state, this compound can act as a reducing agent and is incompatible with strong oxidizing agents.[5] Reaction with strong oxidizers can lead to the oxidation of the arsenic centers.

Table 3: Reactivity Profile of this compound

| Reagent Class | Reactivity | Potential Products |

| Strong Acids | Incompatible; leads to decomposition. | Cleavage of the As-O-As bond, formation of phenoxyarsinic acid derivatives. |

| Strong Bases | Incompatible; leads to decomposition. | Salts of phenoxyarsinic acid and other degradation products. |

| Strong Oxidizing Agents | Incompatible; acts as a reducing agent. | Oxidation of As(III) to As(V) species. |

| Reducing Agents | Generally stable. | No significant reaction expected under normal conditions. |

Experimental Protocols

Detailed and standardized protocols are essential for assessing the chemical stability and reactivity of compounds like this compound. The following sections describe methodologies based on OECD and EPA guidelines.

Protocol for Determining Hydrolytic Stability (Based on OECD Guideline 111)

This protocol is designed to assess the rate of abiotic hydrolysis of a chemical substance in aqueous solutions at environmentally relevant pH values.

5.1.1. Materials and Reagents

-

This compound (analytical grade)

-

Sterile aqueous buffer solutions:

-

pH 4.0 (e.g., acetate (B1210297) buffer)

-

pH 7.0 (e.g., phosphate (B84403) buffer)

-

pH 9.0 (e.g., borate (B1201080) buffer)

-

-

Acetonitrile or other suitable organic solvent (HPLC grade)

-

Sterile, amber glass vials with screw caps

-

Constant temperature chamber or water bath

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for arsenic speciation.

-

Analytical standards of this compound and potential degradation products (if available).

5.1.2. Preliminary Test

-

Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent.

-

Add the stock solution to each of the pH 4, 7, and 9 buffer solutions to achieve a final concentration not exceeding 0.01 M or half the saturation concentration. The volume of organic solvent should be kept to a minimum (e.g., <1%).

-

Incubate the solutions in the dark at 50 °C for 5 days.

-

At the end of the 5-day period, analyze the concentration of this compound remaining in each solution.

-

If less than 10% degradation is observed at all pH values, the substance is considered hydrolytically stable, and no further testing is required.

5.1.3. Main Hydrolysis Study (if required)

-

Based on the preliminary test, select the pH values at which significant degradation occurred.

-

Prepare test solutions as described in the preliminary test.

-

Incubate the solutions at a constant temperature (e.g., 25 °C) in the dark.

-

At appropriate time intervals, withdraw aliquots from each test solution. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 2, 4, 8, 24, 48, 96 hours, and then weekly).

-

Immediately analyze the aliquots for the concentration of this compound and the formation of any degradation products.

-

Continue the study until at least 90% of the substance has degraded or for a maximum of 30 days.

-

Calculate the first-order rate constant (k) and the half-life (t₁/₂) for the hydrolysis at each pH.

Protocol for Accelerated Storage Stability (Based on EPA OPPTS 830.6317)

This protocol is used to determine the stability of a substance under elevated temperature conditions to predict its shelf life.